

A Comparative Guide to Inter-Species Differences in Fructose-1,6-Bisphosphate Metabolism

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Fructose-1,6-bisphosphate (FBP) stands at a critical metabolic junction, its synthesis and degradation tightly controlled to direct the flow of carbon through either glycolysis or gluconeogenesis. The enzymes governing its metabolism—phosphofructokinase-1 (PFK-1), fructose-1,6-bisphosphatase (FBPase), and fructose-1,6-bisphosphate aldolase—exhibit significant diversity across species, reflecting their adaptation to different metabolic needs and environments. This guide provides a comparative analysis of these enzymes in mammals, plants, yeast, and bacteria, supported by experimental data and methodologies.

Key Enzymes at the Fructose-6-Phosphate/Fructose-1,6-Bisphosphate Crossroads

The interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate is a key regulatory point in central carbon metabolism. This step is governed by the opposing activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase).

Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.[1] Its regulation is a primary determinant of



glycolytic flux.

Inter-species Variations in PFK-1:

- Mammals: Mammalian PFK-1 is a tetrameric enzyme composed of three different subunits: muscle (M), liver (L), and platelet (P).[2] The subunit composition varies between tissues, leading to different kinetic and regulatory properties.[2][3] For instance, the M-type has a high affinity for fructose-6-phosphate (F6P), while the L-type has a lower affinity.[3]
- Yeast (Saccharomyces cerevisiae): Yeast PFK-1 is a hetero-octamer of two different subunits, α and β .[4] Both subunits are homologous to mammalian PFK-1 subunits.[4]
- Bacteria (Escherichia coli): Bacterial PFK-1 is typically a homotetramer.[3] A key difference in regulation is that most eukaryotic PFK-1 enzymes are potently activated by fructose-2,6-bisphosphate, which overrides the inhibitory effect of ATP.[1] This level of regulation by fructose-2,6-bisphosphate is absent in most prokaryotes.[1]
- Plants: Plants possess both ATP-dependent PFK and a pyrophosphate-dependent phosphofructokinase (PFP), the latter of which is not typically found in animals.

Comparative Kinetic Data for PFK-1:



Species/I soform	Substrate	Κο.5 (μΜ)	Vmax (µmol/min /mg)	Allosteric Activator s	Allosteric Inhibitors	Referenc e
Human PFK-M	Fructose-6- P	147	-	AMP, Fructose- 2,6-BP	ATP, Citrate	[3]
ATP	152	-	[3]			
Human PFK-L	Fructose-6-	1360	-	AMP, Fructose- 2,6-BP	ATP, Citrate	[3]
ATP	160	-	[3]			
Human PFK-P	Fructose-6-	1333	-	AMP, Fructose- 2,6-BP	ATP, Citrate	[3]
ATP	276	-	[3]			
Yeast (S. cerevisiae)	Fructose-6-	-	-	AMP, Fructose- 2,6-BP	ATP	[4]
E. coli	Fructose-6- P	-	-	ADP	Phosphoen olpyruvate	[5]

Fructose-1,6-Bisphosphatase (FBPase): A Key Player in Gluconeogenesis

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[6] Its activity is tightly regulated to prevent futile cycling with PFK-1.

Inter-species Variations in FBPase:

 Classes of FBPase: FBPases are categorized into five classes (I-V) based on sequence similarity.[6] Eukaryotes and bacteria contain FBPases from classes I-III.[6]







- Mammals: Mammalian FBPase is a tetramer that is allosterically inhibited by AMP and fructose-2,6-bisphosphate.
- Yeast (S. cerevisiae): Yeast possesses a cytosolic FBPase that is also subject to allosteric inhibition by AMP and fructose-2,6-bisphosphate.
- Bacteria (E. coli): The E. coli FBPase (a Class II enzyme) shows significant differences in regulation compared to its mammalian counterpart. While it is inhibited by AMP, it is not synergistically inhibited by fructose-2,6-bisphosphate.[7]
- Plants: In plants, FBPase is found in both the cytosol and chloroplasts. The cytosolic FBPase
 is involved in sucrose synthesis and is inhibited by fructose-2,6-bisphosphate. The
 chloroplastic FBPase is part of the Calvin cycle and is regulated by light via the ferredoxinthioredoxin system.

Comparative Kinetic and Inhibitory Data for FBPase:



Species	K _m for FBP (μM)	Vmax (units/mg)	kcat (s⁻¹)	IC50 for AMP (μM)	IC ₅₀ for Fructose- 2,6-BP (μM)	Referenc e
Pig Kidney	-	-	-	1.3	-	[8]
Human Liver	-	-	-	9.7	-	[8]
Francisella tularensis (FBPasell)	11	2.0	1.2	-	-	[9]
E. coli (Class I)	-	-	14.6	-	-	[10]
E. coli (Class II)	-	3.3	-	-	-	[9]
Red-eared Slider (Control)	26.9	-	-	6.1	-	[11]
Red-eared Slider (Anoxic)	59.8	-	-	3.6	-	[11]

Fructose-1,6-Bisphosphate Aldolase: Cleavage for Glycolysis

Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

Inter-species Variations in Aldolase:

 Class I Aldolases: Found in animals and higher plants, these enzymes utilize a Schiff base intermediate formed with a lysine residue in the active site and do not require a metal cofactor.[6]



• Class II Aldolases: Found in most bacteria and fungi, these enzymes are metal-dependent, typically requiring a divalent cation like Zn²⁺ for catalysis.[6]

Mammalian Isozymes: Vertebrates have three Class I aldolase isozymes with distinct tissue distributions and kinetic properties:

- Aldolase A: Predominantly found in muscle and red blood cells.
- Aldolase B: Primarily expressed in the liver, kidney, and small intestine.
- Aldolase C: Found in the brain and neuronal tissues.

Comparative Kinetic Data for Aldolase:

Species/Cla ss	Substrate	K _m (µМ)	Vmax (µmol/min/ mg)	kcat (s⁻¹)	Reference
Human Placenta (Class I)	Fructose-1,6- BP	20,003	1769.5	-	[12]
Rabbit Muscle (Class I)	Fructose-1,6- BP	2.3	-	-	[13]
Yeast (Class	Fructose-1,6- BP	-	-	-	[13]
Cenarchaeu m symbiosum (bifunctional)	Fructose-1,6- BP (cleavage)	100,000	0.29	-	[14]
Triosephosph ates (condensatio n)	110	0.24	-	[14]	

Regulatory Signaling Pathways



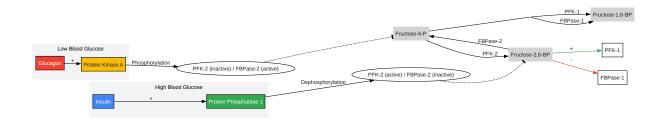
The activity of the enzymes involved in fructose-1,6-bisphosphate metabolism is intricately regulated by signaling pathways that respond to the cell's energy status and hormonal cues. A key player in this regulation, particularly in eukaryotes, is the signaling molecule fructose-2,6-bisphosphate (Fru-2,6-BP).

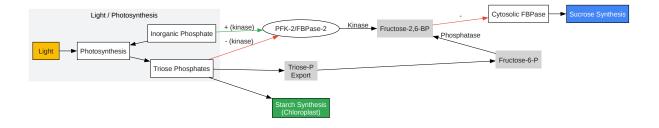
Fructose-2,6-Bisphosphate Signaling in Mammals

In mammals, the concentration of Fru-2,6-BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[15] Hormones like insulin and glucagon regulate the activity of this enzyme through phosphorylation and dephosphorylation.[15][16]

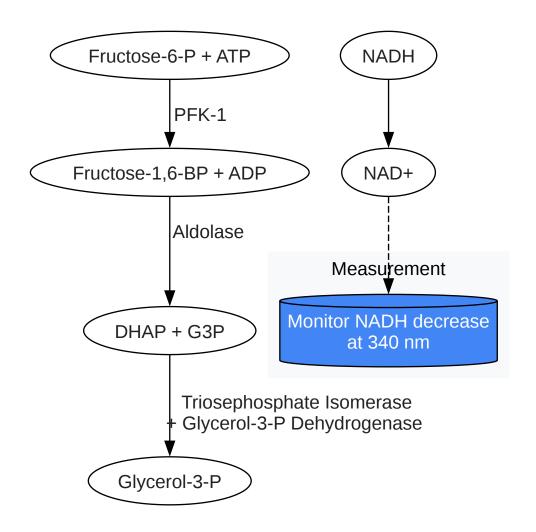
- Glucagon (low blood glucose): Glucagon signaling leads to the phosphorylation of PFK-2/FBPase-2, which activates its phosphatase activity and inhibits its kinase activity.[15] This lowers the concentration of Fru-2,6-BP, leading to the inhibition of glycolysis and stimulation of gluconeogenesis.[15][16]
- Insulin (high blood glucose): Insulin signaling results in the dephosphorylation of PFK-2/FBPase-2, activating its kinase activity.[16] This increases the levels of Fru-2,6-BP, which in turn activates PFK-1 and stimulates glycolysis.[16]











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